Cycloaraneosene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

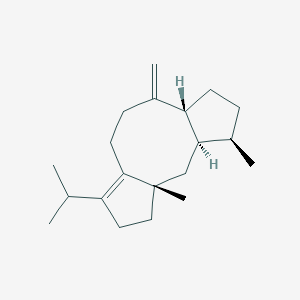

Cycloaraneosene is a diterpene that has a dicyclopenta[a,d]cyclooctane skeleton containing a double bond at the 6a-7 position and which is substituted by methyl groups at positions 1 and 9a, a methylene group at position 4 and an isopropyl group at position 7 (the 1R,3aR,9aS,10aR isomer). A precursor for sordaricin, the aglycone of sodarin found in Sordaria araneosa. It has a role as a fungal metabolite. It is a diterpene, an organic tricyclic compound and an olefinic compound.

科学研究应用

Biosynthetic Pathways

The biosynthesis of cycloaraneosene involves specific gene clusters within the producing organisms, such as Sordaria araneosa. Genome mining has revealed the presence of enzymes responsible for its synthesis, notably this compound synthase and GDP-6-deoxyaltrose transferase, which play critical roles in the transformation of simple precursors into complex antibiotic structures .

Pharmacological Applications

Antifungal Activity

this compound is integral to the production of sordarin, which has demonstrated potent antifungal activity against various pathogens, including Candida and Aspergillus species. The unique tetracyclic diterpene structure of sordarin enhances its efficacy as an antifungal agent .

Mechanism of Action

Sordarin acts by inhibiting protein synthesis in fungal cells, thereby disrupting their growth and replication. This mechanism highlights the potential of this compound derivatives in developing new antifungal therapies .

Synthetic Applications

Synthetic Intermediates

this compound can be utilized as a synthetic intermediate in organic chemistry, particularly through reactions such as ring-closing metathesis (RCM). This method allows chemists to construct complex cyclic structures that are essential for pharmaceutical development .

Case Study: Synthesis of Sordarin

Research has shown that this compound can be effectively transformed into sordarin via a series of chemical reactions. These include RCM and subsequent functional group modifications, demonstrating its utility in synthetic organic chemistry .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biosynthesis | Intermediate in sordarin production | Essential for antifungal activity |

| Pharmacology | Antifungal agent | Effective against Candida and Aspergillus |

| Synthetic Chemistry | Precursor for complex cyclic compounds | Useful in RCM reactions for drug development |

属性

CAS 编号 |

110990-41-5 |

|---|---|

分子式 |

C20H32 |

分子量 |

272.5 g/mol |

IUPAC 名称 |

(1R,3S,11R,14R)-3,14-dimethyl-10-methylidene-6-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-ene |

InChI |

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1 |

InChI 键 |

RROMSRXZXPWQPJ-QEEHTWDDSA-N |

SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

手性 SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3(CCC(=C3CCC2=C)C(C)C)C |

规范 SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。